molecular formula C17H13ClF4N2O3 B2527988 N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide CAS No. 1351660-34-8

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

Cat. No. B2527988
CAS RN: 1351660-34-8
M. Wt: 404.75
InChI Key: BNSXDANQQXSNCB-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-CO-NH-CO-R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine) with an oxalyl chloride derivative (in this case, oxalyl chloride substituted with a 3-chloro-4-fluorophenyl group) .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the oxalamide group, along with the 3-chloro-4-fluorophenyl and 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl substituents. The presence of these groups would likely confer certain physical and chemical properties to the compound .


Chemical Reactions Analysis

As an oxalamide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the chloro and fluoro substituents on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Tyrosine Kinase Inhibition

Gefitinib belongs to a class of tyrosine kinase inhibitors (TKIs). These drugs specifically target cancer cells by modulating growth factor signaling pathways. Gefitinib’s core moiety, the aminoquinazoline scaffold, has been extensively studied in the context of cancer therapy. Other clinically proven TKIs include erlotinib, lapatinib, and dacomitinib. !Gefitinib and related molecules

Synthesis and Characterization

Researchers have developed an improved three-step synthesis protocol for gefitinib using readily available starting materials. This process involves novel intermediates and efficient alkylation steps. The resulting high-yielding process is cost-effective and yields stable intermediates. Characterization techniques include NMR, mass spectroscopy, DSC, and XRPD analyses.

Analgesic Potential

In a different context, derivatives of the 3-chloro-4-fluorophenyl motif have been explored for their analgesic properties. While not directly related to gefitinib, this research highlights the versatility of this chemical motif in drug discovery. !3-Chloro-4-fluorophenyl motif

mGlu4 Positive Allosteric Modulators (PAMs)

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) is an advanced preclinically characterized mGlu4 PAM. Researchers discovered it by modifying a common picolinamide core scaffold. The compound’s pyrazolo[4,3-b]pyridine head group contributes to its pharmacological activity.

Colon Cancer Cell Inhibition

Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has demonstrated antiproliferative efficacy in colon cancer cells. Its mechanism involves intrinsic apoptosis.

Safety and Hazards

Like all chemicals, safe handling procedures should be followed to minimize risks. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and development of oxalamide derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in pharmaceutical applications .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit the hedgehog (hh) protein function . The Hedgehog signaling pathway plays a crucial role in cell differentiation, growth, and tissue polarity.

Mode of Action

It is known that similar compounds potently inhibit the hedgehog-stimulated gli transcription activity . This inhibition is likely due to the compound’s interaction with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a hedgehog pathway inhibitor , it may affect downstream effects related to cell differentiation, growth, and tissue polarity.

Result of Action

Inhibition of the hedgehog pathway could potentially lead to changes in cell differentiation, growth, and tissue polarity .

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF4N2O3/c18-12-7-11(5-6-13(12)19)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXDANQQXSNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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